molecular formula C12H17N5O2 B11850439 9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine CAS No. 55559-78-9

9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine

Cat. No.: B11850439
CAS No.: 55559-78-9
M. Wt: 263.30 g/mol
InChI Key: BBPRNJAACUZFTD-UHFFFAOYSA-N
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Description

9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine is a complex organic compound that features a purine base linked to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a dioxolane-containing reagent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated compounds.

Scientific Research Applications

9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanamine: Shares the dioxolane ring structure but differs in the attached functional groups.

    (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine: Another dioxolane derivative with different substituents.

    ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains the dioxolane ring but with a hydroxyl group instead of an amine.

Uniqueness

9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine is unique due to its combination of a purine base and a dioxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

55559-78-9

Molecular Formula

C12H17N5O2

Molecular Weight

263.30 g/mol

IUPAC Name

9-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]purin-6-amine

InChI

InChI=1S/C12H17N5O2/c1-12(2)18-5-8(19-12)3-4-17-7-16-9-10(13)14-6-15-11(9)17/h6-8H,3-5H2,1-2H3,(H2,13,14,15)

InChI Key

BBPRNJAACUZFTD-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CCN2C=NC3=C(N=CN=C32)N)C

Origin of Product

United States

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